molecular formula C11H4Cl6O2 B8789312 1,4-Methanonaphthalene-5,8-diol, 1,2,3,4,9,9-hexachloro-1,4-dihydro- CAS No. 5210-87-7

1,4-Methanonaphthalene-5,8-diol, 1,2,3,4,9,9-hexachloro-1,4-dihydro-

Cat. No. B8789312
M. Wt: 380.9 g/mol
InChI Key: HGWPFZAIXJHLBN-UHFFFAOYSA-N
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Patent
US03998913

Procedure details

A mixture of 54.6 g. (0.2 mole) of hexachlorocyclopentadiene, 21.6 g. (0.2 mole) of p-benzoquinone, and 10 ml. of toluene were placed in a 125 ml. round bottom flask and heated for 3 hours so that the toluene refluxed gently. At the end of this period the reaction mixture suddenly solidified completely, indicating completion of the reaction. The crude product was bright yellow. The damp material was transferred to a Buchner funnel, raised with absolute ethanol, dried on the funnel, and crystallized from ethanol. 49 g. of bright yellow dense crystals were obtained, m.p. 189° -193° C. (reported 188° C.). The yield was 64%.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1([Cl:11])[C:6]([Cl:7])=[C:5]([Cl:8])[C:4]([Cl:9])=[C:3]1[Cl:10].[C:12]1(=[O:19])[CH:17]=[CH:16][C:15](=[O:18])[CH:14]=[CH:13]1.C1(C)C=CC=CC=1>C(O)C>[Cl:7][C:6]12[C:2]([Cl:11])([Cl:1])[C:3]([Cl:10])([C:17]3[C:12]([OH:19])=[CH:13][CH:14]=[C:15]([OH:18])[C:16]=31)[C:4]([Cl:9])=[C:5]2[Cl:8]

Inputs

Step One
Name
Quantity
0.2 mol
Type
reactant
Smiles
ClC1(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl
Step Two
Name
Quantity
0.2 mol
Type
reactant
Smiles
C1(C=CC(C=C1)=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Five
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 54.6 g
TEMPERATURE
Type
TEMPERATURE
Details
refluxed gently
CUSTOM
Type
CUSTOM
Details
completion of the reaction
CUSTOM
Type
CUSTOM
Details
dried on the funnel
CUSTOM
Type
CUSTOM
Details
crystallized from ethanol
CUSTOM
Type
CUSTOM
Details
of bright yellow dense crystals were obtained
CUSTOM
Type
CUSTOM
Details
m.p. 189° -193° C. (reported 188° C.)

Outcomes

Product
Name
Type
Smiles
ClC12C(=C(C(C=3C(=CC=C(C13)O)O)(C2(Cl)Cl)Cl)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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